molecular formula C19H20N2O2S B4778958 (2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B4778958
M. Wt: 340.4 g/mol
InChI Key: XSJJUDZLKCGJKT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a diethylamino group, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-[4-(diethylamino)phenyl]-2-(methylsulfonyl)prop-2-enenitrile

Uniqueness

(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the phenylsulfonyl group contributes to its stability and potential biological activity.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-21(4-2)17-12-10-16(11-13-17)14-19(15-20)24(22,23)18-8-6-5-7-9-18/h5-14H,3-4H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJUDZLKCGJKT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile
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(2E)-3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile

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